3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
Description
3,4,5-Triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic ring and a pyrrolidin-1-yl ethyl moiety.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-4-30-21-16-19(17-22(31-5-2)24(21)32-6-3)25(29)26-20-11-9-18(10-12-20)15-23(28)27-13-7-8-14-27/h9-12,16-17H,4-8,13-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYWSFOFEFKJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-Triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triethoxy group and a pyrrolidinyl moiety, which are known to influence its biological activity. The structural formula can be represented as follows:
Key Structural Components:
- Triethoxy Group: Enhances solubility and bioavailability.
- Pyrrolidinyl Moiety: Potentially contributes to neuroactive properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 15.2 | Induction of apoptosis |
| Compound B | A431 | 12.5 | Inhibition of RET kinase |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and kinase inhibition.
Anti-inflammatory Effects
Benzamide derivatives have also been investigated for their anti-inflammatory properties. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro.
Mechanisms:
- Inhibition of NF-kB signaling pathway.
- Reduction in nitric oxide production in macrophages.
Case Studies and Research Findings
-
Case Study on Cancer Cell Lines:
A study evaluated the effects of various benzamide derivatives on human cancer cell lines, including lung and breast cancer. The results demonstrated that the compound exhibited significant cytotoxicity with an IC50 value below 20 µM in multiple lines . -
Neuroprotective Studies:
Research has indicated that certain benzamide derivatives can protect neuronal cells from oxidative stress. The presence of the pyrrolidine ring appears to enhance neuroprotective effects by modulating neurotransmitter levels. -
Antimicrobial Activity:
Preliminary investigations suggest that the compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Features
*Calculated based on molecular formula.
- Lipophilicity : The triethoxy groups in the target compound likely increase logP compared to the trimethoxy analog () and the polar THHEB (), favoring blood-brain barrier penetration .
- Backbone Flexibility: The pyrrolidin-1-yl ethyl group may confer conformational flexibility, unlike the rigid dihydroisoquinoline in compounds .
Pharmacokinetic Considerations
- Metabolic Stability : Fluorinated analogs (e.g., ) demonstrate improved stability due to fluorine’s electronegativity. The target compound lacks halogens but may rely on ethoxy groups for slow oxidative metabolism .
- Solubility : THHEB’s hydroxyl groups confer aqueous solubility (polar), whereas the target compound’s ethoxy groups may necessitate formulation adjustments for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
